4-Chloro-2-fluoro-6-iodoaniline
Overview
Description
4-Chloro-2-fluoro-6-iodoaniline is a compound with the molecular weight of 271.46 . It is a yellow to light-brown to dark-brown or purple powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-fluoro-6-iodophenylamine . The InChI code is 1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 .Physical and Chemical Properties Analysis
This compound is a yellow to light-brown to dark-brown or purple powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Key Intermediates in Pharmaceutical Compounds
4-Chloro-2-fluoro-6-iodoaniline and related compounds have been utilized in the synthesis of key intermediates for pharmaceutical applications. For instance, Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an important intermediate in the development of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Photochemistry and Photophysical Studies
The photochemistry of haloanilines, including compounds similar to this compound, has been extensively studied. Freccero et al. (2003) investigated the photochemical behaviors of haloanilines in different solvents, providing insights into their photophysical properties and potential applications in synthetic chemistry and environmental studies (Freccero et al., 2003).
Structural and Electronic Properties
Studies on the structural and electronic properties of haloanilines have contributed significantly to understanding these compounds at a molecular level. Sky and Nagy-Felsobuki (1999) conducted an analysis of the ultraviolet photoelectron spectra of 4-haloanilines, revealing detailed insights into their electronic structures (Sky & Nagy-Felsobuki, 1999).
Application in Cancer Research
Compounds derived from haloanilines, including this compound, have shown potential in cancer research. McCarroll et al. (2007) explored the synthesis of antitumor compounds using haloanilines, contributing to the development of new therapeutic agents (McCarroll et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Anilines like 4-chloro-2-fluoro-6-iodoaniline are often used in the synthesis of complex organic molecules, suggesting that their targets could be varied depending on the specific reactions they are involved in .
Mode of Action
The mode of action of this compound is likely dependent on its chemical structure and the specific reaction it is involved in. Anilines are known to undergo various reactions such as nucleophilic substitution . The presence of chlorine, fluorine, and iodine substituents on the benzene ring of this compound could influence its reactivity and interaction with other molecules .
Biochemical Pathways
Anilines are often involved in the synthesis of complex organic molecules, suggesting that this compound could potentially affect a wide range of biochemical pathways depending on its specific use .
Pharmacokinetics
As this compound has a molecular weight of 271.46 g/mol , this could potentially affect its absorption and distribution in the body.
Result of Action
Given its potential use in the synthesis of complex organic molecules, the effects of this compound could vary widely depending on the specific molecules it helps to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability .
Properties
IUPAC Name |
4-chloro-2-fluoro-6-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQXCONXNVTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378613 | |
Record name | 4-chloro-2-fluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-67-8 | |
Record name | 4-chloro-2-fluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluoro-6-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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